molecular formula C18H17ClN2O3 B11455848 N-[3-(5-chloro-1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]butanamide

N-[3-(5-chloro-1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]butanamide

Cat. No.: B11455848
M. Wt: 344.8 g/mol
InChI Key: RMIMNTDQITVFGV-UHFFFAOYSA-N
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Description

N-[3-(5-chloro-1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]butanamide is a synthetic organic compound that belongs to the class of benzoxazole derivatives This compound is characterized by the presence of a benzoxazole ring, a hydroxyl group, a methyl group, and a butanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(5-chloro-1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]butanamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Benzoxazole Ring: The initial step involves the cyclization of 2-amino-5-chlorophenol with a suitable carboxylic acid derivative to form the benzoxazole ring.

    Introduction of the Hydroxyl and Methyl Groups: The hydroxyl and methyl groups are introduced through selective functionalization reactions, such as hydroxylation and methylation, respectively.

    Attachment of the Butanamide Moiety: The final step involves the coupling of the benzoxazole derivative with butanoyl chloride under appropriate reaction conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3-(5-chloro-1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]butanamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The compound can undergo reduction reactions to modify the benzoxazole ring or the butanamide moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzoxazole ring or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under suitable conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

N-[3-(5-chloro-1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]butanamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[3-(5-chloro-1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]butanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: It can inhibit or activate enzymes involved in key biochemical pathways.

    Interaction with Receptors: The compound may bind to cellular receptors, modulating signal transduction pathways.

    DNA Intercalation: It may intercalate into DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(5-chloro-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]acetamide
  • N-[3-(5-chloro-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]propionamide
  • N-[3-(5-chloro-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]butanamide

Uniqueness

N-[3-(5-chloro-1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]butanamide is unique due to the presence of the methyl group on the aromatic ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific properties and applications.

Properties

Molecular Formula

C18H17ClN2O3

Molecular Weight

344.8 g/mol

IUPAC Name

N-[3-(5-chloro-1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]butanamide

InChI

InChI=1S/C18H17ClN2O3/c1-3-4-16(22)20-12-7-10(2)17(23)13(9-12)18-21-14-8-11(19)5-6-15(14)24-18/h5-9,23H,3-4H2,1-2H3,(H,20,22)

InChI Key

RMIMNTDQITVFGV-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=CC(=C(C(=C1)C)O)C2=NC3=C(O2)C=CC(=C3)Cl

Origin of Product

United States

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